molecular formula C21H18O3 B049562 (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- CAS No. 119725-38-1

(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-

Cat. No. B049562
M. Wt: 318.4 g/mol
InChI Key: UINTUWKMGYICQF-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, reduce fever, and decrease inflammation. It was first synthesized in 1961 by Stewart Adams and his team at Boots UK Limited. Since then, ibuprofen has become one of the most commonly used drugs worldwide, with millions of prescriptions written every year.

Mechanism Of Action

Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of hormone that is involved in the inflammatory response. By blocking the production of prostaglandins, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- reduces inflammation, pain, and fever.

Biochemical And Physiological Effects

Ibuprofen has several biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of leukocyte migration, and the inhibition of platelet aggregation. In addition, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- is its wide availability and low cost, which makes it a popular choice for laboratory experiments. In addition, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has a well-established safety profile, with few reported side effects at therapeutic doses. However, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has several limitations for laboratory experiments, including its relatively low potency compared to other NSAIDs, and its potential for non-specific effects on cellular processes.

Future Directions

There are several future directions for research on (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, including the development of more potent and selective COX inhibitors, the identification of new therapeutic targets for (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, and the investigation of its potential for the treatment of neurodegenerative diseases and cancer. In addition, further studies are needed to elucidate the mechanisms underlying the antioxidant and anti-inflammatory effects of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, and to determine the optimal dosing and duration of treatment for different conditions.

Synthesis Methods

The synthesis of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- involves several steps, including the reaction of isobutylbenzene with oxygen to form 4-isobutylacetophenone, which is then reacted with hydroxylamine to form 4-isobutylphenylhydroxylamine. This compound is then reacted with acetic anhydride to form the intermediate 4-isobutylphenylacetamide, which is then hydrolyzed with hydrochloric acid to form (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-.

Scientific Research Applications

Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat a variety of conditions, including headache, menstrual cramps, dental pain, osteoarthritis, rheumatoid arthritis, and fever. In addition, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and certain types of cancer.

properties

CAS RN

119725-38-1

Product Name

(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)/t19-,20-/m0/s1

InChI Key

UINTUWKMGYICQF-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]([C@H](C3=CC=CC=C3)C(=O)O)O

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O

Other CAS RN

119725-38-1

Origin of Product

United States

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